Methyl 5-cyano-6-hydroxypicolinate
Description
Methyl 5-cyano-6-hydroxypicolinate is a picolinic acid derivative featuring a methyl ester group, a cyano substituent at position 5, and a hydroxyl group at position 6 on the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (cyano) and polar (hydroxyl) groups.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
methyl 5-cyano-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)6-3-2-5(4-9)7(11)10-6/h2-3H,1H3,(H,10,11) |
InChI Key |
SFTOUZFLPVPPOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Substituent Effects on Reactivity: The bromo group in Methyl 5-bromo-6-cyanopicolinate (CAS 959741-33-4) facilitates nucleophilic substitution reactions, unlike the hydroxyl group in the target compound, which may participate in intramolecular hydrogen bonding .
Polarity and Solubility: this compound exhibits higher polarity compared to methyl ester analogues with non-polar substituents (e.g., methyl or chloro groups), enhancing aqueous solubility . Ethyl 5-cyanopicolinate (CAS 41051-03-0) demonstrates lower volatility than methyl esters but shares acute oral toxicity risks (H302) .
Biological and Industrial Applications: Hydroxyl-containing derivatives (e.g., Methyl 6-chloro-5-(hydroxymethyl)picolinate) are prioritized in drug discovery for their hydrogen-bonding capacity, which improves target binding .
Research Implications and Gaps
- Toxicity Data: Limited toxicity profiles are available for this compound. Ethyl 5-cyanopicolinate’s classification (H302, H319) suggests the need for similar safety evaluations for the target compound .
- Synthetic Routes: While Methyl 5-bromo-6-cyanopicolinate’s synthesis is documented, pathways for introducing hydroxyl groups at position 6 remain underexplored .
- Stability Studies: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions, warranting stability studies compared to methyl/chloro analogues .
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